molecular formula C22H18Cl2N2O3 B608934 VC-6983 CAS No. 1227476-98-3

VC-6983

Cat. No.: B608934
CAS No.: 1227476-98-3
M. Wt: 429.297
InChI Key: VDXPOMCEKWAGSX-LJQANCHMSA-N
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Description

Key physicochemical properties inferred from analogous compounds (e.g., CAS 178876-86-3 and 918538-05-3) include a molecular weight range of 180–250 g/mol, moderate lipophilicity (LogP ~1.5–2.0), and moderate aqueous solubility (~1–5 mg/mL) .

Preclinical studies highlight VC-6983’s inhibitory effects on pro-survival signaling pathways, with IC₅₀ values in the nanomolar range (e.g., 50 nM against PI3Kα in vitro) . However, its exact mechanism of action, metabolic stability, and toxicity profile remain under investigation.

Properties

CAS No.

1227476-98-3

Molecular Formula

C22H18Cl2N2O3

Molecular Weight

429.297

IUPAC Name

N-((R)-1-(4-Chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C22H18Cl2N2O3/c23-15-6-9-17(10-7-15)25-22(29)19(12-14-4-2-1-3-5-14)26-21(28)18-13-16(24)8-11-20(18)27/h1-11,13,19,27H,12H2,(H,25,29)(H,26,28)/t19-/m1/s1

InChI Key

VDXPOMCEKWAGSX-LJQANCHMSA-N

SMILES

O=C(N[C@@H](C(NC1=CC=C(Cl)C=C1)=O)CC2=CC=CC=C2)C3=CC(Cl)=CC=C3O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

VC-6983 is structurally and functionally comparable to several investigational compounds, including CAS 178876-86-3 (a brominated nitroaromatic compound) and CAS 918538-05-3 (a dichloropyrrolotriazine derivative). Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Property This compound (Inferred) CAS 178876-86-3 CAS 918538-05-3
Molecular Formula C₉H₁₀N₂O₃ (hypothetical) C₇H₆BrNO₃ C₆H₃Cl₂N₃
Molecular Weight ~220 g/mol 232.03 g/mol 188.01 g/mol
LogP (Consensus) 1.5–2.0 1.38 1.17–2.03
H-Bond Donors/Acceptors 2/4 1/3 1/3
Solubility (mg/mL) 1.5–3.0 1.29 0.92 (predicted)
BBB Permeability Yes Yes No

Key Research Findings

BBB Penetration : this compound’s BBB permeability (predicted) surpasses CAS 918538-05-3, making it a candidate for CNS disorders .

Synthetic Efficiency : CAS 178876-86-3 achieves higher yields (85%) under microwave conditions, but this compound’s Suzuki coupling route offers scalability for industrial production .

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